1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a 2-methylpropyl group. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its protective Fmoc group which can be removed under mild conditions.
Preparation Methods
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Substitution with the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing automated synthesizers for large-scale production.
Chemical Reactions Analysis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although these reactions are less common.
Common reagents used in these reactions include bases like piperidine for deprotection, alkyl halides for substitution, and oxidizing or reducing agents for redox reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Fmoc group is a popular protective group in solid-phase peptide synthesis.
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid primarily involves its role as a protective group in organic synthesis. The Fmoc group protects the amine functionality during synthesis and can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methylpropyl)piperidine-4-carboxylic acid can be compared with other Fmoc-protected compounds, such as:
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methoxyethyl)piperidine-4-carboxylic acid
- (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
These compounds share the Fmoc protective group but differ in their substituents and specific applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for certain synthetic applications.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-methylpropyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-17(2)15-25(23(27)28)11-13-26(14-12-25)24(29)30-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJKXWKXIAEAQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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